molecular formula C17H12BrN3O2 B13870527 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B13870527
M. Wt: 370.2 g/mol
InChI Key: XCGDBVOYDUKSFL-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a pyrrolidine-2,5-dione ring, with a bromophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzimidazole and bromophenyl groups to the pyrrolidine-2,5-dione ring using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties can be harnessed to improve the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the bromine atom in the phenyl ring.

    3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of bromine.

    3-(Benzimidazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(Benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione imparts unique chemical and physical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and may offer advantages in specific applications.

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H12BrN3O2/c18-11-5-7-12(8-6-11)21-16(22)9-15(17(21)23)20-10-19-13-3-1-2-4-14(13)20/h1-8,10,15H,9H2

InChI Key

XCGDBVOYDUKSFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=NC4=CC=CC=C43

Origin of Product

United States

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